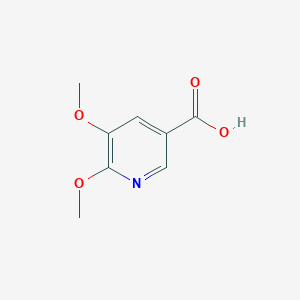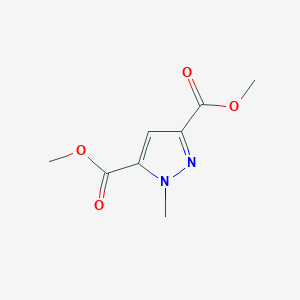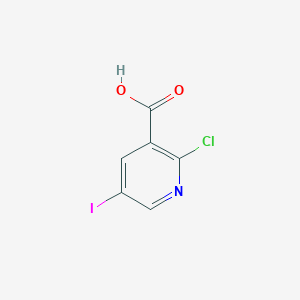
2-Chloro-5-iodonicotinic acid
Vue d'ensemble
Description
2-Chloro-5-iodonicotinic acid is a chemical compound with the molecular formula C6H3ClINO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodonicotinic acid is represented by the formula C6H3ClINO2 . This indicates that the compound consists of six carbon atoms, three hydrogen atoms, one chlorine atom, one iodine atom, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-5-iodonicotinic acid is a solid at room temperature . It has a molecular weight of 283.45 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
2-Chloro-5-iodonicotinic acid, through its derivatives and related compounds, has been identified for its potential in antimicrobial and antioxidant applications. Research has shown that chlorogenic acid, a related compound, exhibits antimicrobial activity against a broad range of organisms including bacteria, yeasts, molds, viruses, and amoebas, which can be beneficial in food preservation and as a natural molecule for food product preservation (Santana-Gálvez et al., 2017). Additionally, its antioxidant activity, particularly against lipid oxidation, is significant for protective properties in food and dietary supplements.
Therapeutic and Health-Related Uses
The compound and its analogs have shown promise in various health-related applications. For example, chlorogenic acid has been reported to exert inhibitory effects on carcinogenesis and provide protective action against oxidative stress in vivo. It also exhibits anti-inflammatory, antidiabetic, and antihypertensive activities, making it a candidate for treating metabolic syndrome and related disorders (Munteanu & Apetrei, 2021).
Herbicidal and Agricultural Applications
The derivatives of nicotinic acid, including 2-chloronicotinamides, have shown potential as herbicides. Some synthesized derivatives demonstrated excellent herbicidal activity against certain weeds, which can be leveraged for agricultural purposes (Yu et al., 2021).
Pharmaceutical Research and Drug Development
In pharmaceutical research, compounds like methyl 2-chloro 4-iodonicotinate have been studied for their structural, spectroscopic, and electronic properties. These studies, using methods like density functional theory, aim at understanding the pharmaceutical potential of such compounds in treatments like pulmonary fibrosis. The molecular docking analysis of these studies indicates potential use in drug design for specific medical conditions (Pandimeena et al., 2022).
Environmental and Analytical Chemistry Applications
Research has also focused on the environmental impact and analytical detection of chloroacetic acids, which are related to 2-Chloro-5-iodonicotinic acid. Methods have been developed for the rapid and sensitive detection of these compounds in environmental samples. This is crucial for monitoring water quality and understanding the environmental distribution of these substances (Xue et al., 2016).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
2-chloro-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZEGLVAGFGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504938 | |
| Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodonicotinic acid | |
CAS RN |
59782-86-4 | |
| Record name | 2-Chloro-5-iodo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59782-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



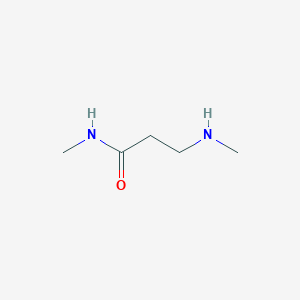
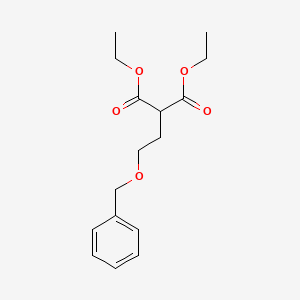
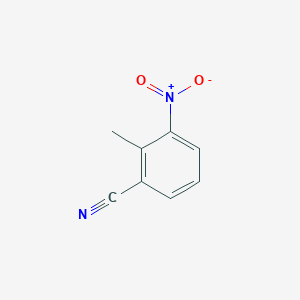

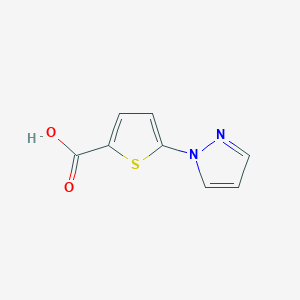


![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
